molecular formula C16H12BNO4 B1301961 2-(4-boronophenyl)quinoline-4-carboxylic Acid CAS No. 373384-17-9

2-(4-boronophenyl)quinoline-4-carboxylic Acid

Cat. No.: B1301961
CAS No.: 373384-17-9
M. Wt: 293.1 g/mol
InChI Key: QSHXLXJUIBYXKH-UHFFFAOYSA-N
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Description

2-(4-Boronophenyl)quinoline-4-carboxylic Acid (CAS 373384-17-9) is a high-purity chemical building block with significant value in medicinal chemistry and materials science. Its molecular formula is C 16 H 12 BNO 4 and it features both a carboxylic acid and a boronic acid functional group, making it a versatile intermediate for various synthetic transformations . The quinoline-4-carboxylic acid scaffold is recognized as a privileged structure in drug discovery. Recent research has identified derivatives of 2-phenylquinoline-4-carboxylic acid as novel, potent inhibitors of Histone Deacetylases (HDACs), specifically demonstrating selective inhibition against the HDAC3 isoform . This makes the scaffold a promising lead structure in the development of new anticancer agents. The boronic acid moiety significantly expands the compound's utility, particularly in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in organic synthesis and nanotechnology applications . This reaction is essential for creating complex biaryl structures often found in pharmaceuticals and organic materials. Furthermore, the carboxylic acid group can be utilized to form various derivatives, including amides, esters, and acid chlorides, enabling further functionalization and diversification for library synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-boronophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BNO4/c19-16(20)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)17(21)22/h1-9,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXLXJUIBYXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370231
Record name 2-(4-boronophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-17-9
Record name 2-(4-Boronophenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373384-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-boronophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid typically involves the reaction of 4-bromoquinoline-2-carboxylic acid with a boronic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Boronophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid has been achieved through various methods, including:

  • Pfitzinger Reaction : This method has been utilized to synthesize derivatives by reacting equimolar mixtures of appropriate precursors .
  • Diboronic Acid Compounds : The compound serves as a building block for synthesizing novel diboronic acid compounds, which have shown promising biological activities .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated:

  • Inhibition of Protein Kinases : These compounds target protein kinases, crucial for cell signaling and proliferation, making them potential candidates for cancer therapy .
  • Selectivity for HDAC3 : Certain derivatives have been identified as selective inhibitors of histone deacetylase 3, showcasing potent in vitro anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Multi-target Activity : Novel quinoline hybrids derived from this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics, indicating their potential as dual-action agents against bacterial infections .

Antileishmanial Activity

Studies have confirmed the antileishmanial activity of certain derivatives against Leishmania donovani, with IC50 values indicating effective inhibition at varying concentrations .

Mechanistic Insights

The mechanisms by which these compounds exert their biological effects include:

  • Interaction with Enzymes : The carboxylic acid group facilitates interactions with enzyme active sites, enhancing binding affinity and specificity.
  • Molecular Docking Studies : In silico studies have provided insights into the binding interactions of these compounds with target enzymes like α-glucosidase, further elucidating their potential therapeutic roles in metabolic disorders such as diabetes .

Comparative Analysis of Derivatives

Compound NameStructureAnticancer ActivityAntimicrobial ActivityOther Notable Effects
This compoundStructureHigh potency against multiple cancer cell linesModerate inhibition of bacterial growthPotential use in drug design
Derivative AStructureEnhanced selectivity for HDAC3High activity against specific pathogensImproved pharmacokinetic properties
Derivative BStructureSignificant activity against resistant strainsLow toxicity profile observed in vitroPromising lead compound for further development

Mechanism of Action

The mechanism of action of 2-(4-boronophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antibacterial Activity

  • Halogenated Derivatives : Bromo and chloro substituents enhance antibacterial potency. For example, 2-(4-bromophenyl) derivatives exhibit MIC values of 64 µg/mL against S. aureus and 128 µg/mL against E. coli, likely due to improved membrane penetration and target inhibition (e.g., DNA gyrase) .
  • PBAQA : Lacks direct antimicrobial activity but serves as a scaffold for sensors. Its boronic acid group prioritizes carbohydrate binding over bacterial targets .

Antitubercular Activity

  • 6-Substituted Derivatives : Alkyl/halogen groups at position 6 (e.g., 6-isopropyl) enhance activity against Mycobacterium tuberculosis (Mtb), with MIC values <10 µg/mL in some cases .

Structure-Activity Relationships (SAR)

Position 2 Substituents :

  • Aryl Rings : Aryl groups (e.g., phenyl, bromophenyl) at position 2 enhance antibacterial activity by promoting hydrophobic interactions with bacterial enzymes .
  • Boronic Acid : Introduces carbohydrate-binding capability, shifting applications to sensors .

Position 4 Functionalization :

  • Carboxylic Acid (COOH) : Improves water solubility and hydrogen-bonding capacity, critical for sensor functionality .
  • Esters/Amides : Increase lipophilicity for antimicrobial agents but reduce solubility .

Halogenation :

  • Bromine and chlorine at position 2 or 6 enhance antimicrobial activity through electronegativity and steric effects .

Biological Activity

2-(4-Boronophenyl)quinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C16H14BNO2. It features a quinoline core, which is known for its pharmacological significance, and a boron-containing phenyl group that may enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The boron atom in the compound can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This is particularly relevant in targeting enzymes involved in cancer progression and metabolic pathways.
  • Cell Signaling Modulation : The compound may influence various cell signaling pathways, which can lead to altered gene expression and cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, activating stress response pathways that are crucial for cancer treatment.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that this compound derivatives can selectively inhibit cancer cell growth across various cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary significantly depending on the specific derivative and cancer type.

CompoundCancer Cell LineIC50 (µM)
This compoundH460 (Lung)5.6
This compoundMKN-45 (Stomach)3.8
This compoundU87MG (Brain)7.1

These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. Preliminary studies show that this compound exhibits activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

  • Antileishmanial Activity : A study synthesized several quinoline derivatives and assessed their efficacy against Leishmania donovani. The derivatives were tested at concentrations ranging from 200 µg/mL to 1.56 µg/mL, with some showing promising results in inhibiting the growth of the parasite.
  • Antimalarial Properties : Molecular docking studies have indicated that certain derivatives of quinoline-4-carboxylic acids bind effectively to malarial proteins, suggesting potential use as antimalarial agents.

Safety and Toxicity

Toxicity profiles of synthesized compounds indicate that many derivatives exhibit low toxicity levels in vitro, showing safety against mutagenicity and tumorigenicity. This is crucial for considering these compounds for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-boronophenyl)quinoline-4-carboxylic acid, and what are their limitations?

  • Answer : The compound is typically synthesized via multistep procedures involving boronic acid coupling to a quinoline scaffold. While notes its commercial procurement due to synthetic complexity, analogous quinoline-4-carboxylic acid derivatives (e.g., bromophenyl or nitrophenyl variants) are prepared via Doebner or Pfitzinger reactions. These methods require precise control of reaction conditions (e.g., trifluoroacetic acid catalysis in ethanol for the Doebner reaction) . Challenges include maintaining boronic acid stability during synthesis and achieving regioselective coupling.

Q. How can the fluorescent properties of this compound be characterized and optimized for sensor applications?

  • Answer : Fluorescence spectrophotometry (e.g., Shimadzu RF5301PC) is used to measure emission spectra, with optimization via solvent selection (polar vs. nonpolar), pH adjustment, and substituent engineering. The compound’s large aromatic conjugated system enhances fluorescence, as noted in sensor studies for catechol and Fe³⁺ detection . For example, competitive binding assays with diols (e.g., ribose) can quantify fluorescence quenching.

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • Answer : UV-Vis spectroscopy (Hitachi U-2910) identifies π→π* transitions in the aromatic system. Single-crystal X-ray diffraction (XRD) resolves molecular geometry, as demonstrated for structurally similar 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives . Purity is assessed via HPLC or NMR, though specific data for the boronated variant are not explicitly provided in the evidence.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the binding affinity of this compound to diols or metal ions in sensor development?

  • Answer : Fluorescence titration experiments under controlled pH and ionic strength conditions are recommended. For diol recognition (e.g., sorbitol), measure fluorescence quenching or wavelength shifts upon binding. For metal ions (e.g., Fe³⁺), use competitive assays with chelators like EDTA to quantify dissociation constants. highlights its dual recognition sites for analytes like dopamine .

Q. What strategies address contradictions in fluorescence data under varying experimental conditions?

  • Answer : Systematically control solvent polarity, pH, and temperature to isolate interference factors. For example, boronic acid-diol binding is pH-sensitive due to the formation of boronate esters. Use control experiments with non-fluorescent analogs to differentiate intrinsic fluorescence changes from environmental effects .

Q. In molecular modeling studies, how does the electronic structure of this compound inform the design of enzyme inhibitors?

  • Answer : Density Functional Theory (DFT) calculations can map electron density distributions, particularly around the boronic acid and carboxylic acid groups, to predict interactions with enzymatic active sites. demonstrates quinoline-4-carboxylic acid’s role in alkaline phosphatase inhibition, where substituent effects (e.g., electron-withdrawing groups) modulate binding .

Q. What are the challenges in derivatizing the quinoline-4-carboxylic acid scaffold to enhance bioactivity while maintaining boronic acid functionality?

  • Answer : Balancing boronic acid reactivity (prone to hydrolysis) with derivatization requires protective groups (e.g., pinacol esters) during synthesis. shows successful functionalization with fluorophenyl or methoxy groups, but steric hindrance near the boronic acid may limit modifications. Computational docking studies can prioritize substituents that enhance target affinity without destabilizing the boronate complex .

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